Cdk8-IN-3

structural biology medicinal chemistry kinase inhibitor design

Cdk8-IN-3, also designated CDK8/19-IN-3 or Compound 3-7 (CAS: 1884500-15-5), is a potent and highly selective dual inhibitor of cyclin-dependent kinases CDK8 and CDK19, disclosed as compound example 1.7 in patent WO2016041618A1. It belongs to a class of transcriptional CDK inhibitors that target the kinase module of the Mediator complex.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
Cat. No. B10831056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-3
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)CC3=C4C=C(C=CC4=NN3)C(=O)NCCOC
InChIInChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)
InChIKeyMYODQBLYOKTZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-3 (CDK8/19-IN-3, Compound 3-7) Procurement Guide: Differentiated CDK8/19 Dual Inhibitor for Inflammation and Immuno-Oncology Research


Cdk8-IN-3, also designated CDK8/19-IN-3 or Compound 3-7 (CAS: 1884500-15-5), is a potent and highly selective dual inhibitor of cyclin-dependent kinases CDK8 and CDK19, disclosed as compound example 1.7 in patent WO2016041618A1 [1]. It belongs to a class of transcriptional CDK inhibitors that target the kinase module of the Mediator complex. Unlike traditional pan-CDK inhibitors, Cdk8-IN-3 was identified through a high-throughput phenotypic screen in human CD4+ T-cells, prioritizing functional upregulation of the anti-inflammatory cytokine IL-10 rather than solely relying on kinase inhibition potency [2].

Workflow Patent-defined CDK8 pathway studies using indazole-5-carboxamide probe.
Selection Traceable to patent Example 1.7; reported purity supports biochemical assay development.
Context Suitable for transcriptional regulation research; potency and selectivity profiling requires in-house validation.

Why Cdk8-IN-3 Cannot Be Readily Substituted by Generic CDK8 Inhibitors


Direct substitution of Cdk8-IN-3 with other in-class CDK8/19 inhibitors (e.g., MSC2530818, MK256, CCT251545) is not straightforward due to significant divergence in pharmacological profiles. While many CDK8 inhibitors demonstrate nanomolar potency in kinase assays, they often exhibit variable off-target effects, insufficient on-target cellular engagement, or distinct phenotypic outcomes in relevant disease models [1]. Cdk8-IN-3 was specifically optimized for a phenotypic IL-10 upregulation signature in primary human CD4+ T-cells, a functional readout directly linked to its anti-inflammatory potential in inflammatory bowel disease (IBD). This contrasts with inhibitors primarily optimized for antiproliferative activity in cancer cells. Furthermore, crystallographic studies reveal a unique water-mediated hydrogen bond interaction with the kinase hinge region for Cdk8-IN-3, which may contribute to its distinct selectivity profile compared to compounds that adopt alternative binding modes [2].

Potency Transparency Gap

Comparative IC50 data for Cdk8-IN-3 is not publicly available, which may limit cross-study interpretation with well-characterized inhibitors such as CDK8-IN-1 or MSC2530818.

Chemotype Divergence

The indazole core of Cdk8-IN-3 differs structurally from the pyrazine/pyridine scaffolds found in many CDK8 tool compounds; physicochemical and selectivity profiles may shift significantly.

Protocol Specificity

Protocols derived from patent WO2016041618A1 may require the exact patent-designated compound for replication; generic substitution may not reproduce reported results.

Quantitative Differentiation of Cdk8-IN-3: Direct Evidence for Scientific Selection


Unique Water-Mediated Hinge Binding Mode of Cdk8-IN-3 in CDK8/Cyclin C Complex

Crystallographic studies of Cdk8-IN-3 bound to the CDK8/Cyclin C complex unveiled a distinctive binding mode characterized by an unusual water-mediated hydrogen bond to the kinase hinge region [1]. This structural feature differs from the binding modes reported for other CDK8 inhibitors, which typically engage the hinge directly via canonical hydrogen bonds (Type I) or induce a DFG-out conformation (Type II).

Chemical Scaffold Identity
Class-level inference
Indazole-5-carboxamide core with distinct N-substituents.
Supports distinct chemotype context.
Differs from pyrazine/pyridine-based CDK8 inhibitors.
structural biology medicinal chemistry kinase inhibitor design

Phenotypic IL-10 Upregulation in Human CD4+ T-cells by Cdk8-IN-3

Cdk8-IN-3 was identified through a phenotypic CD4+ T-cell multiplex assay designed to detect upregulation of IL-10, a key anti-inflammatory cytokine [1]. This functional readout distinguishes Cdk8-IN-3 from many other CDK8 inhibitors that have been primarily characterized by their antiproliferative effects in cancer cell lines.

Patent Provenance
Supporting evidence
Explicitly disclosed as Example 1.7 in WO2016041618A1.
Supports traceable synthesis review.
Compliance and replication context.
immunology inflammatory bowel disease phenotypic screening

In Vivo Efficacy of Cdk8-IN-3 in a Murine Endotoxin Challenge Model

Cdk8-IN-3 demonstrated efficacy in a murine endotoxin challenge PK-PD mechanistic model, confirming its ability to modulate inflammatory pathways in vivo [1]. This distinguishes Cdk8-IN-3 from many early-stage CDK8 inhibitors that lack reported in vivo activity in relevant disease models.

CDK8 Inhibition Potency
Data to verify
Cdk8-IN-3: IC50 not publicly reported. Comparators: 0.2 – 280 nM range (e.g., CDK8-IN-4, MSC2530818).
Supports context-dependent potency assessment.
Cross-study potency comparison not possible.
pharmacokinetics pharmacodynamics in vivo efficacy

High Selectivity of Cdk8-IN-3 for CDK8 and CDK19 Over Other Kinases

Target deconvolution efforts identified Cdk8-IN-3 as a highly selective CDK8/19 inhibitor [1]. This is a critical differentiation point, as many CDK8 inhibitors in development exhibit insufficient selectivity and/or off-target toxicity [2].

Vendor Purity (HPLC)
Source review
Reported purity ≥98.17% to ≥99.0%.
Research-grade specification met.
Vendor Certificate of Analysis context.
kinase selectivity off-target profiling chemical biology

Optimal Research and Preclinical Application Scenarios for Cdk8-IN-3 Based on Quantitative Evidence


Phenotypic Screening and Target Validation in Inflammatory Bowel Disease (IBD) Research

Cdk8-IN-3 is optimally suited for studies aiming to validate the CDK8/19-IL-10 axis as a therapeutic target in IBD. Its identification from a phenotypic screen for IL-10 upregulators and demonstrated in vivo efficacy in an endotoxin challenge model make it a preferred tool compound for investigating the functional consequences of CDK8/19 inhibition in immune cells and preclinical IBD models [1].

Structure-Based Drug Design and Selectivity Profiling of CDK8/19 Inhibitors

The unique water-mediated hinge binding mode of Cdk8-IN-3 provides a valuable structural template for medicinal chemists designing next-generation CDK8/19 inhibitors with improved selectivity profiles. Comparative crystallographic studies with this compound can inform structure-activity relationship (SAR) campaigns aimed at exploiting this distinct interaction to gain selectivity over other CDKs [1].

Immuno-Oncology Research Focusing on NK Cell and Adaptive Immune Modulation

Given the established role of CDK8/19 inhibition in enhancing NK-cell activity and promoting tumor surveillance, Cdk8-IN-3 can be employed as a chemical probe to dissect the immunomodulatory effects of CDK8/19 blockade in tumor microenvironments. Its high selectivity profile reduces confounding off-target effects, enabling clearer interpretation of immune cell-mediated antitumor responses [2].

Comparative Studies of Transcriptional CDK Inhibitors in Cancer Cell Lines

While Cdk8-IN-3 is primarily optimized for IL-10 upregulation, its dual CDK8/19 inhibition can be leveraged in comparative studies alongside other CDK8 inhibitors (e.g., MSC2530818, CCT251545) to delineate compound-specific effects on gene transcription, cell cycle regulation, and apoptosis in cancer models where CDK8 is implicated, such as colorectal cancer [3].

Application
Selection Property
Validation Focus
Patent-defined CDK8 Signaling Research
Patent pathway context (Ex 1.7)
Synthesis and characterization traceability
Medicinal Chemistry Scaffold Comparison
Indazole core SAR analysis
Binding mode vs. pyrazine/pyridine inhibitors
In-house Biochemical Assay Development
De novo potency characterization
Target engagement threshold determination
Structural Biology of CDK8-Ligand Complexes
Indazole hinge-binding motif
Crystallography or Cryo-EM resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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